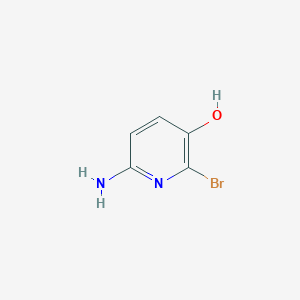

6-Amino-2-bromopyridin-3-ol

Overview

Description

6-Amino-2-bromopyridin-3-ol is a chemical compound with the molecular formula C5H4BrN2O. It is a brominated derivative of pyridine, featuring an amino group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-bromopyridin-3-ol typically involves the bromination of 2-aminopyridin-3-ol. The reaction is usually carried out in the presence of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-bromopyridin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 6-amino-2-bromopyridine-3-one.

Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-2-bromopyridin-3-ol has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-2-bromopyridin-3-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Bromopyridine

3-Bromopyridine

2-Aminopyridine

3-Aminopyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

6-Amino-2-bromopyridin-3-ol is a pyridine derivative characterized by its unique structure, which includes a bromine atom and an amino group attached to a hydroxylated pyridine ring. This compound has garnered attention in pharmaceutical research due to its significant biological activities and potential applications in drug development.

- Molecular Formula : C5H5BrN2O

- Molecular Weight : Approximately 189.01 g/mol

- Structure : The compound features a hydroxyl group at the third position of the pyridine ring, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Similar compounds have been linked to antiviral activity, particularly in the synthesis of anti-HIV agents.

- Antimicrobial Activity : The compound's structural characteristics suggest potential effectiveness against various microbial strains.

- Enzyme Inhibition : It may act as a ligand for specific biological targets, influencing various biochemical pathways .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with biological targets through:

- Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with enzyme active sites.

- Structural Mimicry : Its structural similarity to other biologically active compounds allows it to mimic their interactions within biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table outlines key differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-bromopyridin-3-ol | Similar amino and hydroxyl groups but different bromine position | Different biological activity profile |

| 6-Bromo-2-nitropyridin-3-ol | Contains a nitro group instead of an amino group | Potentially different reactivity |

| 4-Amino-2-bromopyridin | Amino group at position 4 instead of position 6 | Varying interaction with enzymes |

Case Studies and Research Findings

-

Synthesis and Biological Testing :

- A study demonstrated the synthesis of this compound using various chemical pathways. Subsequent biological testing revealed its potential as an antimicrobial agent against specific bacterial strains.

- Antiviral Activity :

- Enzyme Inhibition Studies :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-2-bromopyridin-3-ol, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves bromination of aminopyridinol precursors. A validated approach uses N-bromosuccinimide (NBS) as the brominating agent in acetic acid under reflux (70–80°C) for 6–8 hours . Alternative routes include coupling reactions, such as iridium-catalyzed cross-coupling with Hantzsch ester, achieving ~57% yield after purification via flash chromatography (10–50% ethyl acetate/hexanes) . Key factors for optimization include solvent polarity, catalyst loading (e.g., 0.01 equiv [Ir(ppy)₂(dtbbpy)]PF₆), and inert atmosphere to prevent side reactions.

Q. How should this compound be stored and handled to ensure stability?

- Methodological Answer : Store at 2–8°C in a dark place under inert atmosphere (argon/nitrogen) to prevent degradation via oxidation or hydrolysis . Use protective gloves (nitrile), particulate-filter respirators, and barrier creams to minimize dermal exposure (hazard statements: H315, H319, H335) . Avoid aqueous environments; use anhydrous solvents (e.g., dichloromethane) during reactions to preserve the hydroxyl and amino groups.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., pyridine ring protons at δ 6.8–8.2 ppm; hydroxyl proton at δ 5.2–5.5 ppm) .

- LC-MS : Confirm molecular weight (189.01 g/mol) using electrospray ionization (ESI+) with m/z 190.0 [M+H]⁺ .

- HPLC : Achieve >95% purity using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- FT-IR : Verify functional groups (N-H stretch: ~3350 cm⁻¹; C-Br: ~560 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodological Answer : Use Pd(PPh₃)₄ (5 mol%) with cesium carbonate as a base in 1,4-dioxane at 100°C for 1 hour under inert conditions . Pre-purify the boronic acid partner (e.g., 2-furylboronic acid) to eliminate inhibitors. Monitor reaction progress via TLC (ethyl acetate/hexanes 3:7). Post-coupling, isolate the biaryl product via silica gel chromatography. Note that electron-donating groups (e.g., -NH₂) on the pyridine ring may reduce Pd catalyst efficiency, requiring higher temperatures (110–120°C) .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs via substitution at the bromine (e.g., azide, thiocyanate) or hydroxyl group (e.g., acetylation) to assess functional group contributions .

- Biological Assays : Test antimicrobial activity using MIC assays (e.g., E. coli ATCC 25922) or kinase inhibition via ELISA (e.g., PIM1 kinase IC₅₀ profiling) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with observed bioactivity .

Q. What are the challenges in achieving regioselective substitution in this compound, and how can they be addressed?

- Methodological Answer : Competing reactivity at the bromine (C2) and hydroxyl (C3) positions complicates regioselectivity. Solutions include:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on -OH) to steer electrophilic substitution toward C2 .

- Metalation : Use LDA at -78°C to deprotonate the amino group, enabling selective C4 functionalization .

- Cross-Coupling : Prioritize Buchwald-Hartwig amination over Ullmann-type reactions to minimize side products at elevated temperatures .

Properties

IUPAC Name |

6-amino-2-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXNFINAFBXTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696241 | |

| Record name | 6-Amino-2-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-22-8 | |

| Record name | 6-Amino-2-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.